molecular formula C41H50O11S3 B15143781 Apoptosis inducer 4

Apoptosis inducer 4

Cat. No.: B15143781
M. Wt: 815.0 g/mol
InChI Key: YHSJGRJMOHLQJH-QYNTZTPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apoptosis Inducer 4 is a compound known for its ability to selectively induce apoptosis, or programmed cell death, in malignant cells. This property makes it a promising candidate for cancer therapy, as it can target and eliminate cancer cells without affecting normal cells .

Chemical Reactions Analysis

Types of Reactions: Apoptosis Inducer 4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its activation and function within the cell.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include proteinase K for digestion and various buffers for maintaining the appropriate pH and ionic strength . The reactions are typically carried out under controlled conditions to ensure the stability and activity of the compound.

Major Products Formed: The major products formed from the reactions involving this compound include digested peptides and activated proteins that can induce apoptosis in malignant cells .

Scientific Research Applications

Apoptosis Inducer 4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of protein digestion and activation. In biology, it is employed to investigate the pathways involved in apoptosis and cell death. In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment due to its selective cytotoxicity against malignant cells . In industry, it is used in the production of bioinsecticides and other biotechnological applications .

Comparison with Similar Compounds

Biological Activity

Apoptosis inducer 4 (also known as Par-4) is a protein that plays a significant role in the regulation of apoptosis, particularly in cancer cells. This article explores the biological activity of Par-4, including its mechanisms of action, case studies, and relevant research findings.

Par-4 induces apoptosis through both intrinsic and extrinsic pathways. The intrinsic pathway involves mitochondrial changes leading to the release of cytochrome c, which activates caspase-9, subsequently triggering caspase-3 activation. In contrast, the extrinsic pathway is activated by death ligands like TNFα and FasL, leading to caspase activation through receptor signaling.

Intrinsic Pathway

  • Cytochrome c Release : Par-4 facilitates mitochondrial membrane permeabilization (MOMP), resulting in cytochrome c release into the cytoplasm. This process is crucial for the activation of caspases involved in apoptosis .
  • Caspase Activation : Following cytochrome c release, procaspase-9 is activated to caspase-9, which then activates procaspase-3. This cascade leads to apoptosis characterized by cellular fragmentation and DNA degradation .

Extrinsic Pathway

  • Death Receptor Mobilization : Par-4 enhances the translocation of Fas and FasL to the plasma membrane, promoting apoptosis in hormone-independent cancer cells. This mechanism is particularly effective against cancer cells that have developed resistance to conventional therapies .

Research Findings

Recent studies have highlighted the effectiveness of Par-4 as an apoptosis inducer in various cancer types:

  • Cancer Cell Lines : Research demonstrated that overexpression of Par-4 in neoplastic lymphocytes led to increased apoptosis through enhanced caspase activation and downregulation of anti-apoptotic proteins such as Bcl-2 .
  • In Vivo Studies : In animal models, adenoviral delivery of Par-4 resulted in significant tumor volume reduction due to increased apoptosis within tumors. For instance, PC-3 prostate cancer cells showed a marked decrease in tumor growth when treated with Par-4 .

Case Studies

Study Cancer Type Method Findings
Chakraborty et al. (2001)Prostate CancerAdenoviral vector delivery of Par-4Significant reduction in tumor volume; increased apoptosis observed
Lucas et al. (2001)MelanomaTransfection with Par-4Decreased tumor development; enhanced apoptotic signaling

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie the pro-apoptotic effects of Apoptosis Inducer 4?

  • Methodological Answer : this compound primarily activates the mitochondrial pathway by disrupting membrane potential, leading to cytochrome c release and caspase-9/3 activation. To validate this, use JC-1 staining for mitochondrial depolarization and Western blotting for cytochrome c translocation. Caspase-3/7 activity assays (e.g., fluorometric substrates like DEVD-AMC) can confirm downstream execution . Lipid peroxidation, a key feature of this inducer, can be measured via thiobarbituric acid-reactive substances (TBARS) assay .

Q. How should researchers select apoptosis detection assays when using this compound?

  • Methodological Answer :

  • Early apoptosis : Use Annexin V-FITC/PI dual staining with flow cytometry to distinguish phosphatidylserine externalization (Annexin V+) from late apoptosis/necrosis (PI+) .
  • DNA fragmentation : Perform TUNEL assay or gel electrophoresis for laddering patterns .
  • Caspase activation : Employ fluorogenic substrates (e.g., Ac-DEVD-AMC for caspase-3) or immunoassays for cleaved caspases .
    Always include untreated and positive controls (e.g., staurosporine) to validate assay sensitivity .

Q. What are the critical considerations for optimizing in vitro apoptosis induction protocols?

  • Methodological Answer :

  • Dose and timing : Conduct pilot dose-response experiments (e.g., 1–50 μM) and time-course analyses (4–24 hours) to identify EC50 values and peak apoptotic activity. Use cell viability assays (MTT/XTT) to rule out necrosis .
  • Solubility : Prepare stock solutions in sterile water (if soluble) or DMSO (<0.1% final concentration) to avoid solvent toxicity .
  • Cell type variability : Test across multiple lines (e.g., HepG2 for hepatotoxicity, HeLa for general apoptosis) to assess tissue-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Pharmacokinetics : Measure plasma half-life and tissue distribution using LC-MS/MS to assess bioavailability and metabolite activity .
  • Model relevance : Compare results across animal models (e.g., xenografts vs. genetically engineered models) to evaluate tumor microenvironment influences .
  • Off-target effects : Perform transcriptomic profiling (RNA-seq) or phosphoproteomics to identify unintended signaling pathway modulation .

Q. What experimental strategies can elucidate cross-talk between this compound and non-canonical cell death pathways (e.g., necroptosis, ferroptosis)?

  • Methodological Answer :

  • Inhibitor screens : Co-treat with necroptosis inhibitors (e.g., necrostatin-1) or ferroptosis inhibitors (e.g., ferrostatin-1) to assess pathway specificity. Measure cell death via SYTOX Green uptake .
  • Biomarker analysis : Quantify markers like MLKL phosphorylation (necroptosis) or GPX4 activity (ferroptosis) alongside caspase activation .
  • CRISPR knockout : Generate RIPK3- or CASP8-deficient cell lines to isolate pathway contributions .

Q. How should researchers design studies to address this compound’s hepatotoxicity in preclinical models?

  • Methodological Answer :

  • Histopathology : Perform H&E staining and serum ALT/AST measurements in rodent models to assess liver damage .
  • Mitochondrial dysfunction : Evaluate oxygen consumption rate (OCR) and ATP production in isolated liver mitochondria via Seahorse assays .
  • Rescue experiments : Administer antioxidants (e.g., N-acetylcysteine) to determine if lipid peroxidation drives toxicity .

Q. Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility when quantifying apoptosis across different laboratories?

  • Methodological Answer :

  • Standardized protocols : Adopt consensus guidelines (e.g., NCCN apoptosis assay standards) for staining, gating, and data interpretation .
  • Inter-lab validation : Share aliquoted samples of this compound and control cells between labs to harmonize EC50 values .
  • Metadata reporting : Document critical parameters (e.g., passage number, serum batch, incubation humidity) in public repositories like Zenodo .

Q. Comparative Analysis Table

Parameter This compound Apoptosis Inducer 12
Primary Pathway Mitochondrial/caspase-9 activation Mitochondrial/Bax oligomerization
Key Assay Caspase-3 activity, TBARS Cytochrome c ELISA, Bax immunoblot
Hepatotoxicity Risk High (inhibits liver mitochondria) Low (tumor-selective)
Optimal Solvent Water DMSO

Properties

Molecular Formula

C41H50O11S3

Molecular Weight

815.0 g/mol

IUPAC Name

4-O-[(1S,2S,5S,8R,9S,10S,11R,15S,18R)-15-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-18-yl] 1-O-[6-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]hexyl] butanedioate

InChI

InChI=1S/C41H50O11S3/c1-23-27-13-14-29-39-22-50-41(47,36(46)34(39)38(3,4)18-17-30(39)51-24(2)42)40(29,35(23)45)37(27)52-32(44)16-15-31(43)49-20-8-6-5-7-19-48-26-11-9-25(10-12-26)28-21-33(53)55-54-28/h9-12,21,27,29-30,34,36-37,46-47H,1,5-8,13-20,22H2,2-4H3/t27-,29-,30-,34+,36-,37+,39+,40-,41+/m0/s1

InChI Key

YHSJGRJMOHLQJH-QYNTZTPGSA-N

Isomeric SMILES

CC(=O)O[C@H]1CCC([C@@H]2[C@@]13CO[C@]([C@H]2O)([C@]45[C@H]3CC[C@H]([C@H]4OC(=O)CCC(=O)OCCCCCCOC6=CC=C(C=C6)C7=CC(=S)SS7)C(=C)C5=O)O)(C)C

Canonical SMILES

CC(=O)OC1CCC(C2C13COC(C2O)(C45C3CCC(C4OC(=O)CCC(=O)OCCCCCCOC6=CC=C(C=C6)C7=CC(=S)SS7)C(=C)C5=O)O)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.